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Compound of Interest

Compound Name: Tnik-IN-2

Cat. No.: B12429284

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting in vitro kinase assays to evaluate
the inhibitory activity of Tnik-IN-2, a potent and selective inhibitor of TRAF2- and NCK-
interacting kinase (TNIK). TNIK is a serine/threonine kinase that is a key regulator in the Wnt
signaling pathway, which is often dysregulated in various cancers, including colorectal cancer.
[11[2][3][4][5] These assays are crucial for determining the potency and selectivity of Tnik-IN-2,
making them an essential tool in preclinical drug discovery and development.

Mechanism of Action

TNIK functions as a critical activator of the Wnt signaling pathway by phosphorylating T-cell
factor 4 (TCF4), which, in complex with [3-catenin, drives the transcription of Wnt target genes.
[4][5][6] Dysregulation of this pathway is a hallmark of many cancers.[1][2] Tnik-IN-2 is
designed to inhibit the kinase activity of TNIK, thereby blocking the phosphorylation of its
substrates and suppressing the downstream signaling cascade that promotes cancer cell
proliferation.[3]

Signaling Pathway

The diagram below illustrates the central role of TNIK in the Wnt signaling pathway and the
inhibitory action of Tnik-IN-2.
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Caption: Wnt signaling pathway and the inhibitory role of Tnik-IN-2 on TNIK.

Quantitative Data Summary

The inhibitory activity of Tnik-IN-2 against TNIK and a panel of other kinases can be quantified
to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a
key parameter.

Table 1: Inhibitory Activity of Tnik-IN-2 against Various Kinases

Reference Compound

Kinase Target Tnik-IN-2 IC50 (nM) (e.g., Staurosporine) IC50
(nM)

TNIK 155+2.1 82+15

MINK1 2,500 + 150 10.5+20

MAP4K4 > 10,000 150+3.1

ROCK1 8,750 + 540 6.8+1.2

PKA > 10,000 55+0.9

Data are representative and should be generated for each new batch of inhibitor.
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Experimental Protocol: In Vitro Kinase Assay

This protocol describes a luminescence-based kinase assay to measure the activity of TNIK
and the inhibitory potential of Tnik-IN-2. The assay quantifies the amount of ATP consumed
during the phosphorylation of a substrate by TNIK.

Materials and Reagents

e Recombinant human TNIK enzyme (e.g., BPS Bioscience, Cat# 11708)[7]

e Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, Cat# 40535)[7]
e Tnik-IN-2 (dissolved in 100% DMSO)

o Staurosporine (positive control inhibitor)

» Kinase Assay Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 2.5 mM
MnClz, 50 uM DTT)[8]

e ATP solution (e.g., 500 uM in water)[7]
o ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[9]
o White, opaque 96-well or 384-well plates[7]

e Luminometer

Experimental Workflow Diagram
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Caption: Step-by-step workflow for the in vitro TNIK kinase assay.
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Detailed Procedure

o Reagent Preparation:

[e]

Thaw all reagents on ice.
o Prepare a 1x Kinase Assay Buffer from a 5x stock.[7]

o Prepare serial dilutions of Tnik-IN-2 and the control inhibitor (Staurosporine) in 1x Kinase
Assay Buffer containing a constant percentage of DMSO (e.g., 10%) to create a 10-fold
concentrated stock of each desired final concentration. The final DMSO concentration in
the assay should not exceed 1%.[9]

o Dilute the recombinant TNIK enzyme to the desired working concentration (e.g., 2.5 ng/uL)
in 1x Kinase Assay Buffer.[7] Keep on ice.

e Assay Plate Setup:

o Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate. For
each 25 pL reaction, this would be:

6 uL of 5x Kinase Assay Buffer

0.5 L of 500 uM ATP (final concentration 10 uM)

0.5 pL of 5 mg/mL MBP (final concentration 100 pug/mL)

5.5 pL of nuclease-free water
o Add 12.5 pL of the master mix to each well of a white 96-well plate.[9]
« Inhibitor Addition:
o Add 2.5 puL of the serially diluted Tnik-IN-2 or control inhibitor to the appropriate wells.

o For "Positive Control" (max kinase activity) and "Blank” (no enzyme) wells, add 2.5 pL of
the diluent solution (buffer with DMSO).[9]

¢ Reaction Initiation:
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o To the "Blank" wells, add 10 pL of 1x Kinase Assay Buffer.

o Initiate the kinase reaction by adding 10 pL of the diluted TNIK enzyme to all wells except
the "Blank" wells. The total reaction volume is 25 pL.

e Incubation:
o Cover the plate and incubate at 30°C for 45 minutes.[7][9]
 Signal Detection (using ADP-Glo™ Assay):

o After the kinase reaction incubation, add 25 pL of ADP-Glo™ Reagent to each well to stop
the reaction and deplete the remaining ATP.

o Incubate the plate at room temperature for 40 minutes.[8]

o Add 50 pL of Kinase Detection Reagent to each well to convert the ADP generated by the
kinase reaction into ATP.

o Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

[8]
o Data Acquisition:
o Measure the luminescence of each well using a plate-reading luminometer.
o Subtract the "Blank" reading from all other measurements.
o Data Analysis:

o Calculate the percent inhibition for each concentration of Tnik-IN-2 relative to the positive
control (no inhibitor).

o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic curve using
appropriate software (e.g., GraphPad Prism).
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This protocol provides a robust framework for assessing the inhibitory activity of Tnik-IN-2. For
optimal results, it is recommended to perform a titration of the TNIK enzyme and ATP to ensure
the assay is conducted under linear conditions.[8] Alternative non-radioactive and radioactive
methods can also be employed for detection.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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